Cas no 4627-61-6 (N-[(9Z)-octadec-9-enoyl]glutamic acid)
4627-61-6 structure
Product Name:N-[(9Z)-octadec-9-enoyl]glutamic acid
Numero CAS:4627-61-6
MF:C23H41NO5
MW:411.575347661972
CID:930317
PubChem ID:6913738
Update Time:2025-04-19
N-[(9Z)-octadec-9-enoyl]glutamic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[(9Z)-octadec-9-enoyl]glutamic acid
- 2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid
- N-oleoyl glutamic acid
- Oleoyl glutamic acid
- L-Glutamic acid, N-[(9Z)-1-oxo-9-octadecen-1-yl]-
- N-(9Z-octadecenoyl)-L-glutamic acid
- (2S)-2-{[(9Z)-octadec-9-enoyl]amino}pentanedioic acid
- N-[(9Z)-octadecenoyl]-L-glutamic acid
- N-[(9Z)-octadec-9-enoyl]-L-glutamic acid
- N-[(9Z)-1-Oxo-9-octadecen-1-yl]-L-glutamic acid
- L-Glutamic acid, N-(1-oxo-9-octadecenyl)-, (Z)-
- Glutamic acid, N-oleoyl-, l-
- N-Oleoyl-l-glutamic acid
- BDBM50537026
- Glutamic acid, N-oleoyl-
- DTXSID101241286
- oleoylglutamic acid
- I0RBS4L0IJ
- AKOS040753361
- NSC-513733
- CHEMBL4226915
- L-Glutamic acid, N-((9Z)-1-oxo-9-octadecenyl)-
- 4627-61-6
- LMFA08020088
- N-[(9Z)-octadecenoyl]glutamic acid
- UNII-I0RBS4L0IJ
- N-(9Z-octadecenoyl)glutamic acid
- N-(9Z-octadecenoyl)-glutamic acid
- n-oleoylglutamic acid
- Q27280206
- CHEBI:136713
- SCHEMBL7142870
- L-Glutamic acid, N-((9Z)-1-oxo-9-octadecen-1-yl)-
-
- Inchi: 1S/C23H41NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h9-10,20H,2-8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/b10-9-/t20-/m0/s1
- Chiave InChI: UUFVSGRELDGPGL-QJRAZLAKSA-N
- Sorrisi: O=C(CCCCCCC/C=C\CCCCCCCC)N[C@H](C(=O)O)CCC(=O)O
Proprietà calcolate
- Massa esatta: 411.29863
- Massa monoisotopica: 411.298473
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 29
- Conta legami ruotabili: 20
- Complessità: 476
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 104
- XLogP3: 6.5
Proprietà sperimentali
- Densità: 1.035
- Punto di ebollizione: 611.4°C at 760 mmHg
- Punto di infiammabilità: 323.6°C
- Indice di rifrazione: 1.492
- PSA: 103.7
- LogP: 5.84900
N-[(9Z)-octadec-9-enoyl]glutamic acid Letteratura correlata
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
4627-61-6 (N-[(9Z)-octadec-9-enoyl]glutamic acid) Prodotti correlati
- 924309-93-3(2-Acetamidonon-8-enoic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti